An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Dual-Functionality ADC Linker and Chemical Probe
An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Dual-Functionality ADC Linker and Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentynoyl-Val-Ala-PAB is a highly versatile molecule at the forefront of bioconjugation and targeted therapeutics. It serves as a cleavable linker in Antibody-Drug Conjugates (ADCs), facilitating the controlled release of cytotoxic payloads within tumor cells. Concurrently, its terminal alkyne group enables its use as a chemical probe for bioorthogonal "click" chemistry applications, such as target identification and visualization in chemical proteomics. This technical guide provides a comprehensive overview of its core properties, mechanism of action, synthesis, and key experimental protocols relevant to its application in drug development and research.
Introduction to 4-Pentynoyl-Val-Ala-PAB
4-Pentynoyl-Val-Ala-PAB is a chemical entity composed of three key functional components: a 4-pentynoyl group, a dipeptide sequence (Valine-Alanine), and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This strategic design imparts dual functionality:
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As an ADC Linker: It connects a monoclonal antibody to a potent cytotoxic drug. The Val-Ala dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomal compartment of cancer cells, ensuring targeted drug release.[]
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As a Chemical Probe: The terminal alkyne of the 4-pentynoyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2][3] This allows for the attachment of reporter molecules (e.g., fluorophores, biotin) for visualization or enrichment of target proteins.
Core Components and Their Functions
The functionality of 4-Pentynoyl-Val-Ala-PAB is derived from its distinct molecular components:
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4-Pentynoyl Group: This N-terminal cap provides a bioorthogonal handle for click chemistry. Its terminal alkyne is highly reactive with azide-containing molecules in the presence of a copper(I) catalyst, enabling efficient and specific conjugation without interfering with biological processes.[2][3]
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Valine-Alanine (Val-Ala) Dipeptide: This sequence is a substrate for the lysosomal protease cathepsin B.[] Compared to the more common Val-Cit linker, the Val-Ala linker has been reported to be less hydrophobic, which can lead to reduced aggregation of the final ADC product—a critical parameter for manufacturing and clinical viability.[][4]
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p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its unmodified, active form.
Mechanism of Action in Antibody-Drug Conjugates
The targeted delivery and controlled release of a cytotoxic payload by an ADC utilizing the 4-Pentynoyl-Val-Ala-PAB linker is a multi-step process.
Caption: ADC mechanism of action from circulation to apoptosis.
Application in Chemical Proteomics
The 4-pentynoyl group enables the use of this molecule, or a derivative, as a probe for activity-based protein profiling (ABPP) or target identification studies.
Caption: Workflow for proteomics using an alkyne-tagged probe.
Data Presentation
While specific quantitative data for 4-Pentynoyl-Val-Ala-PAB is not extensively available in the public domain, the properties of the core Val-Ala-PAB linker have been compared to the more common Val-Cit-PAB linker.
| Property | Val-Ala-PAB Linker | Val-Cit-PAB Linker | Reference |
| Relative Hydrophobicity | Lower | Higher | [4] |
| ADC Aggregation | Less prone to aggregation at high Drug-to-Antibody Ratios (DARs) | More prone to aggregation at high DARs | [] |
| Plasma Stability | Generally stable in human plasma; susceptible to cleavage by mouse carboxylesterase Ces1C. | Generally stable in human plasma; also susceptible to cleavage by mouse carboxylesterase Ces1C. | [4] |
| Cathepsin B Cleavage | Efficiently cleaved. Some studies suggest a slower cleavage rate compared to Val-Cit. | Efficiently cleaved. | [5] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of 4-Pentynoyl-Val-Ala-PAB and ADCs derived from it.
Synthesis of 4-Pentynoyl-Val-Ala-PAB
The synthesis is typically achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal acylation.
Materials:
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Fmoc-Ala-Wang resin
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Fmoc-Val-OH
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Piperidine
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4-Pentynoic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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p-Aminobenzyl alcohol
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TFA (Trifluoroacetic acid)
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DCM (Dichloromethane)
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DMF (Dimethylformamide)
Protocol:
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Fmoc-Valine Coupling: Swell Fmoc-Ala-Wang resin in DMF. In a separate vessel, activate Fmoc-Val-OH with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Valine. Wash the resin with DMF and DCM.
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4-Pentynoic Acid Coupling: Activate 4-pentynoic acid with HBTU and DIPEA in DMF. Add the activated acid to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
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Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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PAB Moiety Addition: The cleaved 4-Pentynoyl-Val-Ala carboxylic acid is then coupled to p-aminobenzyl alcohol using a coupling agent such as HATU in the presence of DIPEA in DMF.
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Purification: The crude product is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC. The final product is characterized by LC-MS and NMR.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
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ADC conjugated with 4-Pentynoyl-Val-Ala-PAB-Payload
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Recombinant human cathepsin B
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Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
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Quenching Solution: Acetonitrile with an internal standard
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HPLC-MS system
Protocol:
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Enzyme Activation: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C for 15 minutes.
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Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of ~10 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).
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Incubation: Incubate the reaction mixture at 37°C.
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Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately quench it by adding 3 volumes of cold quenching solution.
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Sample Preparation: Centrifuge the quenched samples to precipitate the protein.
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Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of released payload relative to the intact ADC-linker-payload.
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Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, monitoring for premature payload release.
Materials:
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ADC conjugated with 4-Pentynoyl-Val-Ala-PAB-Payload
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Human plasma (or other species of interest)
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PBS (Phosphate-buffered saline)
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Quenching Solution: Acetonitrile with an internal standard
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LC-MS system
Protocol:
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Sample Preparation: Dilute the ADC into pre-warmed (37°C) plasma to a final concentration of ~100 µg/mL.
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Incubation: Incubate the plasma samples at 37°C.
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Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.
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Quenching and Extraction: Add 3 volumes of cold acetonitrile with an internal standard to the plasma aliquot to precipitate plasma proteins and extract the ADC and any released payload.
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Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Analysis: Analyze the supernatant using an appropriate LC-MS method (e.g., size-exclusion chromatography or reverse-phase chromatography coupled to a mass spectrometer) to quantify the amount of intact ADC remaining.
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Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the half-life (t½) of the ADC in plasma.
Conclusion
4-Pentynoyl-Val-Ala-PAB is a sophisticated chemical tool with significant applications in the development of next-generation ADCs and in the field of chemical biology. Its cathepsin B-cleavable dipeptide offers a reliable mechanism for targeted drug release, while the Val-Ala sequence may provide advantages in reducing ADC aggregation. The integrated alkyne handle extends its utility beyond drug delivery, enabling its use as a probe for target discovery and validation. Further research providing detailed quantitative analysis of its cleavage kinetics and in vivo performance will be invaluable for optimizing its application in future therapeutic and research endeavors.
